Glyburide - 10238-21-8

Glyburide

Catalog Number: EVT-269554
CAS Number: 10238-21-8
Molecular Formula: C23H28ClN3O5S
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea compound. [, ] It acts as a potent antagonist of sulfonylurea receptor 1 (Sur1), exhibiting activity at nanomolar concentrations. [] While primarily recognized for its role in managing type 2 diabetes mellitus by targeting KATP (Sur1–Kir6.2) channels, recent research has explored its potential in treating acute central nervous system injuries. []

  • Glucose metabolism: Glyburide influences glucose transport, insulin sensitivity, and hepatic glucose production. [, , ]
  • Cellular signaling: It interacts with ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells and juxtaglomerular cells, influencing renin release and vasodilation. [, ]
  • Inflammatory responses: Research suggests Glyburide may modulate inflammatory pathways, particularly in the context of bacterial infections like melioidosis. []
Mechanism of Action

Glyburide primarily exerts its effects by binding to and inhibiting Sur1, a subunit of various ion channels. [] Its mechanism of action varies depending on the specific channel target:

  • KATP channels (Sur1–Kir6.2): In pancreatic beta cells, Glyburide binding to KATP channels triggers insulin release by blocking potassium efflux, leading to membrane depolarization and calcium influx. [, , ]
  • Sur1–transient receptor potential melastatin 4 (Trpm4) channels: In the central nervous system, Glyburide targets Sur1–Trpm4 channels, implicated in edema formation after ischemic stroke. [] By inhibiting these channels, Glyburide may reduce brain swelling and associated damage. [, ]
Physical and Chemical Properties Analysis

Diabetes Research:

  • Understanding insulin secretion: Glyburide serves as a valuable tool to investigate the mechanisms of glucose-stimulated insulin secretion from pancreatic beta cells. [, , ]
  • Evaluating insulin sensitivity and resistance: Studies utilize Glyburide to assess insulin action in peripheral tissues and its alterations in diabetic models. []
  • Exploring combination therapies: Research investigates the efficacy and safety of Glyburide in combination with other anti-diabetic agents like metformin, nateglinide, and pioglitazone. [, , , , ]

Cardiovascular Research:

  • Investigating ischemic preconditioning: Glyburide's effects on KATP channels in cardiac tissue make it relevant for studying cardiac protection mechanisms. [, ]
  • Assessing arrhythmia risk: Studies utilize Glyburide to understand its potential pro- and antiarrhythmic effects, particularly in ischemia-reperfusion injury. []

Neuroscience Research:

  • Targeting cerebral edema in stroke: Glyburide's ability to inhibit Sur1–Trpm4 channels positions it as a potential therapeutic agent for reducing brain swelling after stroke. [, ]
  • Exploring neuroprotective strategies: Preclinical studies investigate Glyburide's potential to mitigate brain damage in various models of ischemic injury. []
Applications
  • Modulating renin release: Glyburide's interaction with KATP channels in juxtaglomerular cells makes it relevant for studying renin secretion mechanisms. []
  • Investigating bacterial infections: Research explores Glyburide's potential anti-inflammatory effects in the context of bacterial sepsis, particularly melioidosis. []
Future Directions
  • Optimizing stroke treatment: Further clinical trials are needed to determine the optimal dosing regimen and therapeutic window for intravenous Glyburide in stroke patients. [, ]
  • Developing targeted drug delivery systems: Nanoparticle-based delivery systems, like those incorporating betulinic acid, show promise in enhancing Glyburide's brain penetration and therapeutic efficacy in stroke. []
  • Investigating long-term effects of prenatal exposure: Further studies should evaluate the long-term health outcomes of children exposed to Glyburide in utero, particularly regarding growth and metabolic parameters. []

Glipizide

Compound Description: Glipizide is a second-generation sulfonylurea drug commonly used to treat type 2 diabetes. Similar to glyburide, it acts by stimulating insulin secretion from pancreatic beta cells. []

Glimepiride

Compound Description: Glimepiride is another second-generation sulfonylurea used in type 2 diabetes management. It stimulates insulin secretion from the pancreas and improves insulin sensitivity. [, , ]

Chlorpropamide

Compound Description: Chlorpropamide is a first-generation sulfonylurea with a longer duration of action compared to glyburide. It works by stimulating insulin release and enhancing peripheral insulin sensitivity. [, ]

Tolbutamide

Compound Description: Tolbutamide, like chlorpropamide, belongs to the first-generation sulfonylureas, exhibiting a shorter duration of action compared to glyburide. It stimulates insulin release from pancreatic beta cells. []

Metformin

Compound Description: Metformin is a biguanide drug widely used as a first-line treatment for type 2 diabetes. Unlike sulfonylureas, it does not directly stimulate insulin secretion. Instead, it primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. [, , , , , , , , , , ]

Relevance: Metformin and glyburide are often used in combination for managing type 2 diabetes, addressing different aspects of hyperglycemia. While glyburide stimulates insulin release, metformin targets insulin resistance and hepatic glucose production. Studies suggest that metformin might be associated with a lower risk of hypoglycemia and potentially fewer adverse cardiovascular outcomes compared to glyburide. [, , , , , , , , , , ]

Repaglinide

Compound Description: Repaglinide is a meglitinide derivative, a class of oral antidiabetic drugs that act as rapid-acting insulin secretagogues. It binds to a different site on the SUR receptor than sulfonylureas, leading to a more rapid and short-lived insulin release. [, , ]

Relevance: Although both repaglinide and glyburide promote insulin secretion, their binding sites and pharmacokinetic profiles differ. Repaglinide's rapid onset and short duration of action make it suitable for addressing postprandial hyperglycemia, while glyburide provides more sustained control. Some studies suggest a potentially lower risk of hypoglycemia with repaglinide compared to glyburide. [, , ]

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic agents. It improves insulin sensitivity in peripheral tissues, primarily by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). [, , ]

Relevance: Pioglitazone and glyburide address different aspects of type 2 diabetes. Pioglitazone enhances insulin sensitivity without directly affecting insulin secretion, while glyburide stimulates insulin release. Both are used as monotherapy or in combination depending on the patient's needs. [, , ]

Rosiglitazone

Compound Description: Similar to pioglitazone, rosiglitazone is a thiazolidinedione that improves insulin sensitivity by activating PPAR-γ. It primarily acts on adipose tissue, muscle, and the liver. []

Relevance: Both rosiglitazone and glyburide are used in type 2 diabetes management but target different pathways. Rosiglitazone primarily improves insulin sensitivity, while glyburide enhances insulin secretion. Clinical trials have compared their efficacy and safety profiles, highlighting differences in glycemic control durability, side effects, and potential cardiovascular risks. []

Nateglinide

Compound Description: Nateglinide, like repaglinide, is a meglitinide derivative known for its rapid and short-lived insulin-secreting action. It targets the SUR receptor on pancreatic beta cells. [, ]

4-trans-hydroxy-glyburide

Compound Description: 4-trans-hydroxy-glyburide is a major metabolite of glyburide. []

Relevance: As a metabolite of glyburide, it provides insights into the drug's metabolism and potential for drug-drug interactions. []

3-cis-hydroxy-glyburide

Compound Description: 3-cis-hydroxy-glyburide is another significant metabolite of glyburide. []

Relevance: Like 4-trans-hydroxy-glyburide, understanding the formation and levels of 3-cis-hydroxy-glyburide helps in characterizing glyburide's metabolic pathway and predicting potential drug interactions. []

U-37883A

Compound Description: U-37883A is a guanidine derivative and a known antagonist of vascular ATP-sensitive potassium channels (KATP). []

Relevance: Although structurally dissimilar to glyburide, U-37883A shares a common target: KATP channels. Studies have investigated the synergistic effects of glyburide and U-37883A in blocking KATP channels, suggesting potential implications for vascular reactivity and blood pressure regulation. []

Properties

CAS Number

10238-21-8

Product Name

Glyburide

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C23H28ClN3O5S

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Solubility

2.06e-03 g/L

Synonyms

Daonil
Diabeta
Euglucon 5
Euglucon N
Glibenclamide
Glybenclamide
Glyburide
HB 419
HB 420
HB-419
HB-420
HB419
HB420
Maninil
Micronase
Neogluconin

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.